Azodicarbonamide - 123-77-3

Azodicarbonamide

Catalog Number: EVT-256517
CAS Number: 123-77-3
Molecular Formula: C2H4N4O2
C2H4N4O2
NH2CON=NCONH2
Molecular Weight: 116.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Azodicarbonamide is a yellow to orange-red, odorless, crystalline powder [, ]. It is classified as a chemical blowing agent, widely used in the plastics and polymer industries []. It functions by releasing gas upon thermal decomposition, creating a cellular structure within the polymer matrix []. This process leads to the formation of low-density foams, which find diverse applications in insulation, packaging, and decorative coatings [, , , ].

Future Directions
  • Sustainable Alternatives: Due to its classification as a Substance of Very High Concern, the search for sustainable and less hazardous alternatives to Azodicarbonamide is crucial. Exploring bio-based and naturally derived fragments as potential replacements is a promising avenue [].

Hydrazodicarbonamide (Biurea)

Compound Description: Hydrazodicarbonamide, also known as biurea, is a white, odorless powder. It serves as a crucial intermediate in the industrial synthesis of azodicarbonamide. [, , ]

Relevance: Hydrazodicarbonamide is the direct precursor to azodicarbonamide. The oxidation of hydrazodicarbonamide using oxidants like hydrogen peroxide yields azodicarbonamide. [, , ] This makes hydrazodicarbonamide fundamentally important in understanding the production and availability of azodicarbonamide.

Semantic Scholar Paper Reference Link:

Semicarbazide

Compound Description: Semicarbazide is a hydrazine derivative that raises concerns due to its potential carcinogenicity. [, , , ] It is formed as a degradation product during the thermal decomposition of azodicarbonamide, particularly in food processing applications. [, , , ]

Relevance: The presence of semicarbazide as a breakdown product of azodicarbonamide, particularly in food products, makes it a significant compound of interest. [, , , ] Regulatory agencies are concerned about the potential health risks associated with semicarbazide exposure arising from the use of azodicarbonamide in food contact materials.

Semantic Scholar Paper Reference Link:

Zinc Oxide

Compound Description: Zinc oxide is a white, powdery compound commonly used as an activator for azodicarbonamide decomposition. [, , , ]

Relevance: Zinc oxide plays a crucial role in modifying the decomposition characteristics of azodicarbonamide. [, , , ] It lowers the decomposition temperature of azodicarbonamide, making it suitable for use in processes with specific temperature requirements. This modification enhances the utility of azodicarbonamide in various foaming applications.

Semantic Scholar Paper Reference Link:

Oxybis(benzenesulfonyl) Hydrazide (OBSH)

Compound Description: Oxybis(benzenesulfonyl) hydrazide, often abbreviated as OBSH, is an organic compound used as a blowing agent and activator. [, ]

Relevance: Similar to zinc oxide, OBSH acts as an activator for azodicarbonamide, influencing its decomposition profile. [, ] The papers highlight its use in combination with azodicarbonamide, particularly in expanding materials like ABS/PVC blends.

Semantic Scholar Paper Reference Link:

Sodium Bicarbonate

Compound Description: Sodium bicarbonate, commonly known as baking soda, is a readily available chemical compound used in combination with azodicarbonamide as a blowing agent system. [, ]

Relevance: When blended with azodicarbonamide, sodium bicarbonate alters the gas evolution profile and the exothermic nature of the decomposition process. [, ] While this blend offers potential benefits like exotherm reduction, it also presents challenges, such as a decrease in gas yield and potential negative impacts on blowing agent efficiency due to increased carbon dioxide production.

Semantic Scholar Paper Reference Link:

Zinc Carbonate

Compound Description: Zinc carbonate is another zinc-containing compound explored in conjunction with azodicarbonamide as a blowing agent system.

Relevance: Research suggests that blends of zinc carbonate and azodicarbonamide at specific ratios might offer advantages over azodicarbonamide alone or when activated by zinc oxide. These advantages include enhanced gas yield and moderation of the exothermic reaction.

Semantic Scholar Paper Reference Link:

Ethyl Carbamate

Compound Description: Ethyl carbamate is a known carcinogen found in various fermented foods and beverages. [, ]

Relevance: Studies have investigated a potential link between the use of azodicarbonamide as a flour treatment agent and ethyl carbamate formation in bread and beer. [, ] While not directly structurally related, the potential for azodicarbonamide to contribute to ethyl carbamate levels makes it a compound of interest in food safety research.

Classification

Azodicarbonamide is classified as an organic compound, specifically a diazene derivative. It belongs to the category of azodicarboxylic acids and their derivatives, which are characterized by the presence of two carbonyl groups adjacent to a nitrogen-nitrogen double bond. The compound is commonly used in the production of plastics and as a food additive, although its use has been restricted in several regions due to health concerns .

Synthesis Analysis

Azodicarbonamide can be synthesized through several methods, with the most prominent involving the oxidation of hydrazodicarbonamide (biurea). The typical synthesis process includes the following steps:

  1. Formation of Biurea: The initial step involves treating urea with hydrazine. This reaction can be represented as:
    2O C NH2)2+H2N NH2H2N C O NH NH C O NH2+2NH32\text{O C NH}_2)_2+\text{H}_2\text{N NH}_2\rightarrow \text{H}_2\text{N C O NH NH C O NH}_2+2\text{NH}_3
    This reaction occurs under controlled conditions of temperature and pressure .
  2. Oxidation: The biurea product is then oxidized using agents such as chlorine or hydrogen peroxide. The reaction with hydrogen peroxide is particularly noted for being environmentally friendly:
    H2N C O NH NH C O NH2+H2O2C2H4N4O2+byproducts\text{H}_2\text{N C O NH NH C O NH}_2+\text{H}_2\text{O}_2\rightarrow \text{C}_2\text{H}_4\text{N}_4\text{O}_2+\text{byproducts}
    In this method, sodium bromide may act as a catalyst, with typical reaction temperatures ranging from 44 to 54 °C, achieving yields of 98% or higher .
  3. Alternative Methods: Other methods include using hydrazine sulfate with urea under high temperature and pressure, followed by oxidation with sodium hypochlorite .
Chemical Reactions Analysis

Azodicarbonamide undergoes various chemical reactions, primarily thermal decomposition when used as a blowing agent:

  • Decomposition Reaction: Upon heating (around 200 °C), azodicarbonamide decomposes to release gases such as nitrogen, carbon dioxide, carbon monoxide, and ammonia:
    C2H4N4O22N2+2CO+2CO2+1.5H2O\text{C}_2\text{H}_4\text{N}_4\text{O}_2\rightarrow 2\text{N}_2+2\text{CO}+2\text{CO}_2+1.5\text{H}_2\text{O}

This decomposition process is utilized in the production of foamed plastics where the generated gases create bubbles within the polymer matrix .

  • Oxidation Reactions: Azodicarbonamide can also participate in oxidation reactions where it acts as an oxidizing agent in flour processing, leading to the formation of biurea and other secondary products during dough conditioning .
Mechanism of Action

The mechanism by which azodicarbonamide acts as a blowing agent involves its thermal decomposition:

  1. Heating: When heated above its decomposition temperature (approximately 200 °C), azodicarbonamide breaks down into gaseous products.
  2. Gas Formation: The rapid generation of gases creates pressure within the polymer matrix.
  3. Foaming: These gases are trapped in the molten polymer, resulting in a foamed structure upon cooling.

This foaming action is crucial in manufacturing lightweight materials such as vinyl foams used for flooring and yoga mats .

Physical and Chemical Properties Analysis
  • Physical Properties:
    • Appearance: Yellow to orange-red crystalline powder.
    • Melting Point: Approximately 200 °C (decomposition temperature).
    • Solubility: Slightly soluble in water; more soluble in organic solvents like dimethyl sulfoxide.
  • Chemical Properties:
    • Stability: Stable under normal conditions but decomposes when exposed to high temperatures.
    • Reactivity: Acts as an oxidizing agent; reacts with reducing agents and can undergo hydrolysis.

These properties make azodicarbonamide suitable for various industrial applications while posing certain health risks if not properly managed .

Applications

Azodicarbonamide has diverse applications across multiple sectors:

Despite its utility, increasing scrutiny over health implications has led to regulatory changes regarding its use in food products, particularly within Europe and Australia where it has been banned due to safety concerns .

Applications in Food Technology

Mechanisms of Dough Conditioning and Flour Maturing

Oxidation of Sulfhydryl Groups in Gluten Networks

Azodicarbonamide (ADA) functions as a rapid-acting flour maturing agent through the oxidation of sulfhydryl (-SH) groups in gluten proteins. When hydrated flour is mixed, ADA immediately oxidizes free thiol groups in glutenin subunits, facilitating disulfide bond formation. This reaction is ~90% complete within 2.5 minutes of dough mixing, significantly accelerating gluten network development compared to natural maturation processes. The primary chemical reaction follows the stoichiometric ratio of approximately 1.75–1.84 moles of -SH groups oxidized per mole of ADA, yielding biurea (H₂N–C(=O)–NH–NH–C(=O)–NH₂) as the stable end product. This oxidative strengthening transforms viscous dough into a cohesive, elastic structure with enhanced gas retention capabilities [1] [7].

Comparative Efficacy of ADA vs. Bromate and Chlorine Dioxide

ADA demonstrates superior speed and functional advantages over traditional flour treatment agents:

Table 1: Functional Comparison of Flour Maturing Agents

AgentReaction TimeBleaching EffectDough StrengtheningOptimal pH Range
Azodicarbonamide2–5 minutesNoneHigh5.0–7.0
Potassium Bromate1–3 hoursNoneVery High4.5–6.0
Chlorine Dioxide24–48 hoursSignificantModerate6.0–8.0

Technologically, ADA combines the dough-strengthening intensity of bromate with the rapid action of iodate, without bleaching flour pigments. While bromate acts throughout baking (yielding higher ultimate loaf volumes), ADA exhausts its oxidative potential during mixing. Consequently, commercial bakeries often combine ADA (10–20 ppm) with residual bromate (15–30 ppm) for synergistic optimization of dough machinability and oven spring. In Nigeria, ADA has replaced bromate entirely following its prohibition due to nephrotoxicity concerns [1] [3] [10].

Industrial Adoption Trends in Bread Manufacturing

Regional Variations in Regulatory Approvals

Global regulatory landscapes for ADA diverge significantly, reflecting varying risk assessments:

Table 2: Global Regulatory Status of ADA in Food (2025)

Region/CountryStatusPermitted LevelPrimary Rationale
United StatesApproved (GRAS)≤45 ppm in flourFDA deems semicarbazide exposure negligible at usage levels
European UnionBanned0 ppmPrecautionary principle re: semicarbazide
CanadaApproved≤45 ppm in flourAligned with FDA risk assessment
AustraliaBanned0 ppmAlignment with EU standards
NigeriaApproved≤45 ppm in flourBromate replacement; cost-effectiveness

The EU’s 2005 prohibition stemmed from concerns about semicarbazide (SEM), a thermal decomposition byproduct. Although the European Food Safety Authority (EFSA) acknowledged SEM levels posed "no concern," the additive was banned under precautionary principles. Conversely, the U.S. FDA’s 2016 exposure assessment concluded estimated SEM intake from ADA-treated bread (0.01–0.1 µg/kg body weight/day) remains 500–5,000-fold below carcinogenic thresholds observed in rodents [2] [4] [6].

Technological Advantages in Gas Retention and Loaf Volume Optimization

Industrial adoption persists in regions where permitted due to ADA’s irreplaceable technical benefits:

  • Water Absorption Increase: Enables 2–4% higher hydration, yielding softer crumb and extended shelf-life
  • Machinability Enhancement: Produces drier, more cohesive doughs superior for high-speed commercial sheeting and molding
  • Volume Optimization: Boosts loaf volume by 12–20% versus untreated flour through optimized CO₂ retention
  • Synergistic Effects: When combined with ascorbic acid (50 ppm), ADA-treated dough exhibits 30% greater oven spring than bromate-treated counterparts

These attributes prove indispensable for standardized production of sliced sandwich breads and burger buns, where uniform texture, height, and sliceability are commercially essential. Despite controversies, U.S. industrial usage persists at ~30 ppm average concentration, particularly in commercial par-baked and frozen dough systems where alternative oxidants fail to maintain performance through freeze-thaw cycles [1] [7] [9]. Market data indicates stable ADA demand in food applications across Asia-Pacific and North America, with the global food-grade ADA market projected to reach $150 million by 2033, though outpaced by industrial (plastic foam) applications growing at 5.4% CAGR [2] [9].

Properties

CAS Number

123-77-3

Product Name

Azodicarbonamide

IUPAC Name

carbamoyliminourea

Molecular Formula

C2H4N4O2
C2H4N4O2
NH2CON=NCONH2

Molecular Weight

116.08 g/mol

InChI

InChI=1S/C2H4N4O2/c3-1(7)5-6-2(4)8/h(H2,3,7)(H2,4,8)

InChI Key

XOZUGNYVDXMRKW-UHFFFAOYSA-N

SMILES

C(=O)(N)N=NC(=O)N

Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992)
SLIGHTLY SOL IN ETHER; INSOL IN ORGANIC SOLVENTS
Soluble in dimethyl sulfoxide; insoluble in common solvents
Very slightly soluble in hot water; insoluble in alcohol
In water, 35 mg/liter @ 20 °C
Solubility in water: none

Synonyms

1,1-azobisformamide
azodicarbonamide

Canonical SMILES

C(=O)(N)N=NC(=O)N

Isomeric SMILES

C(=O)(N)/N=N/C(=O)N

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